molecular formula C20H17N5 B11069096 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine

1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine

Cat. No.: B11069096
M. Wt: 327.4 g/mol
InChI Key: JKXNIOKLMJGOPZ-UHFFFAOYSA-N
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Description

1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine is a complex heterocyclic compound. The structure of this compound includes a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine is unique due to its specific substitution pattern and the presence of two phenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

4,12-diphenyl-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-8-amine

InChI

InChI=1S/C20H17N5/c21-18-16-11-12-24(14-7-3-1-4-8-14)19(16)23-20-17(18)13-22-25(20)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,23)

InChI Key

JKXNIOKLMJGOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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